molecular formula C9H20O7Si2 B12789295 Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane CAS No. 68584-82-7

Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane

Katalognummer: B12789295
CAS-Nummer: 68584-82-7
Molekulargewicht: 296.42 g/mol
InChI-Schlüssel: MJKQABSOJSRWQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane is a silicon-based compound with the molecular formula C9H20O5Si. It is commonly used in various industrial and scientific applications due to its unique chemical properties. The compound is known for its ability to act as a coupling agent and adhesion promoter, making it valuable in the production of materials that require strong bonding and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane typically involves the reaction of glycidol with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Glycidol+TrimethoxysilaneThis compound\text{Glycidol} + \text{Trimethoxysilane} \rightarrow \text{this compound} Glycidol+Trimethoxysilane→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. The process ensures high yield and purity of the final product, which is essential for its applications in various industries.

Analyse Chemischer Reaktionen

Types of Reactions

Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane undergoes several types of chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanols and methanol.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Epoxide Ring Opening: The oxirane ring in the compound can undergo nucleophilic attack, leading to ring-opening reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

    Epoxide Ring Opening: Nucleophiles such as amines, alcohols, or thiols under mild conditions.

Major Products Formed

    Hydrolysis: Silanols and methanol.

    Condensation: Siloxane polymers.

    Epoxide Ring Opening: Various functionalized silanes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a coupling agent in the synthesis of advanced materials and composites.

    Biology: Employed in the modification of surfaces for biomolecule immobilization and biosensor development.

    Medicine: Utilized in drug delivery systems and the preparation of biocompatible coatings.

    Industry: Applied in the production of adhesives, sealants, and coatings to enhance adhesion and durability.

Wirkmechanismus

The mechanism of action of dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane involves its ability to form strong covalent bonds with various substrates. The compound’s trimethoxy groups undergo hydrolysis to form silanols, which can then condense with other silanols or react with hydroxyl groups on surfaces. The oxirane ring can also participate in ring-opening reactions, providing additional sites for bonding and functionalization.

Vergleich Mit ähnlichen Verbindungen

Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane is unique due to its combination of silane and epoxide functionalities. Similar compounds include:

    Trimethoxy[3-(oxiranylmethoxy)propyl]silane: Similar structure but may have different reactivity and applications.

    (3-Glycidoxypropyl)trimethoxysilane: Another compound with both silane and epoxide groups, used in similar applications but may differ in specific properties and performance.

Eigenschaften

CAS-Nummer

68584-82-7

Molekularformel

C9H20O7Si2

Molekulargewicht

296.42 g/mol

IUPAC-Name

dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane

InChI

InChI=1S/C9H20O5Si.O2Si/c1-10-15(11-2,12-3)6-4-5-13-7-9-8-14-9;1-3-2/h9H,4-8H2,1-3H3;

InChI-Schlüssel

MJKQABSOJSRWQG-UHFFFAOYSA-N

Kanonische SMILES

CO[Si](CCCOCC1CO1)(OC)OC.O=[Si]=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.